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Cat. No.: B1672322 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Febrifugine and its stereoisomer, isofebrifugine, are quinazolinone alkaloids originally isolated

from the Chinese herb Dichroa febrifuga. Both compounds have garnered significant interest in

the scientific community for their potent biological activities, particularly their efficacy against

the malaria parasite, Plasmodium falciparum. This guide provides a comparative overview of

febrifugine and isofebrifugine, focusing on their antimalarial potency and cytotoxicity, supported

by experimental data.
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Feature Febrifugine Isofebrifugine

Chemical Structure
A quinazolinone alkaloid with a

specific stereochemistry.
A stereoisomer of febrifugine.

Primary Mechanism of Action

Inhibition of prolyl-tRNA

synthetase (PRS), leading to

the amino acid starvation

response.[1][2]

Presumed to be the same as

febrifugine, with differences in

potency.

Antimalarial Potency (EC50)
Potent activity against

Plasmodium falciparum.

Generally reported to have

lower antimalarial activity than

febrifugine.

Cytotoxicity

Exhibits significant cytotoxicity,

which has limited its clinical

development.[3]

Also exhibits cytotoxicity.[3]

Quantitative Comparison of Biological Activity
The following table summarizes the in vitro antimalarial activity and cytotoxicity of febrifugine

and isofebrifugine. The data is extracted from a study by Kikuchi et al. (2002), which provides a

direct comparison of the two compounds.[4][5]

Compound

Antimalarial
Activity against P.
falciparum (EC50,
μM)[4]

Cytotoxicity
against Mouse
Mammary Tumor
FM3A cells (IC50,
μM)[4]

Selectivity Index
(IC50 / EC50)

Febrifugine 0.0018 0.032 17.8

Isofebrifugine 0.031 0.16 5.2

Note: The EC50 (half-maximal effective concentration) indicates the concentration of a drug

that gives half-maximal response. A lower EC50 value corresponds to a higher potency. The

IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor where the
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response is reduced by half. The selectivity index is a ratio of toxic dose to therapeutic dose; a

higher selectivity index is desirable.

Mechanism of Action: Inhibition of Prolyl-tRNA
Synthetase
Febrifugine and its derivatives exert their biological effects by targeting a crucial enzyme in

protein synthesis: prolyl-tRNA synthetase (PRS).[1][2] By inhibiting PRS, these compounds

prevent the attachment of proline to its corresponding transfer RNA (tRNA), leading to a

depletion of charged prolyl-tRNA. This triggers the amino acid starvation response (AAR), a

cellular stress pathway, which ultimately accounts for the observed antimalarial, anti-

inflammatory, and anti-fibrotic activities.[1][2] It is presumed that isofebrifugine shares this

mechanism of action, with the difference in stereochemistry likely affecting its binding affinity to

the active site of PRS, as reflected in its lower antimalarial potency.
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Febrifugine / Isofebrifugine Prolyl-tRNA Synthetase (PRS)Inhibits Prolyl-tRNACatalyzes Amino Acid Starvation
Response (AAR)

Depletion leads to Antimalarial, Anti-inflammatory,
Anti-fibrotic Effects

Activation leads to
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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